Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate
Description
Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl-substituted amine, and a 2-hydroxy-3-methoxypropyl side chain. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceuticals. For example, structurally analogous Boc-protected intermediates, such as (S)-tert-butyl ((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate, are critical in synthesizing anticoagulant agents like rivaroxaban . The Boc group is widely used to protect amines during multi-step syntheses due to its stability under basic and nucleophilic conditions, which is evident in diverse synthetic protocols across the provided evidence .
The hydroxyl and methoxy groups in its side chain confer unique polarity and hydrogen-bonding capabilities, influencing solubility and reactivity. Such functional groups are common in bioactive molecules, as seen in heterocyclic derivatives like tert-butyl (1-cyano-2-methylpropyl)(methyl)carbamate, which is transformed into tetrazole-containing analogs for drug discovery .
Properties
Molecular Formula |
C10H21NO4 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-3-methoxypropyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11(4)6-8(12)7-14-5/h8,12H,6-7H2,1-5H3 |
InChI Key |
UBNCVJPBJYIZGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(COC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate alcohols or amines. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often involve the use of di-tert-butyl dicarbonate (Boc2O) as a reagent under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl carbamates include di-tert-butyl dicarbonate (Boc2O), triethylamine, pyridine, potassium permanganate, osmium tetroxide, hydrogen gas, nickel, rhodium, sodium methoxide, and lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carbonyl compounds, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate involves the formation of a stable carbamate group, which can protect amino groups from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to nucleophilic attack. The compound can be deprotected under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Table 1: Key Structural Features of Tert-butyl Carbamate Derivatives
Key Observations:
- Backbone Flexibility vs. Rigidity: The target compound’s linear aliphatic chain (2-hydroxy-3-methoxypropyl) offers conformational flexibility, contrasting with rigid aromatic or cyclohexane backbones in analogs like . Flexible chains may enhance solubility but reduce target-binding specificity compared to rigid frameworks .
- Functional Group Reactivity: The hydroxy and methoxy groups in the target compound are less reactive than the cyano group in , which undergoes nitrile-to-tetrazole conversion under acidic conditions. This difference impacts their roles in synthesis—hydroxy/methoxy groups are often retained in final products, while cyano groups are transformed .
Physicochemical and Spectroscopic Properties
Table 3: NMR and MS Data for Selected Analogs
Key Observations:
- Boc Group Signature: All compounds show a singlet at δ ~1.40–1.43 ppm for the Boc tert-butyl group, confirming its stability across diverse syntheses .
- Side-Chain Differentiation: The target compound’s hydroxy and methoxy groups would produce distinct signals (e.g., δ ~3.30 ppm for OCH₃ and δ ~1.50 ppm for OH, if present), differing from cyano (δ ~2.80 ppm) or aromatic protons (δ ~7.00–8.00 ppm) in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
